![molecular formula C21H15N3O2S B6532461 7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946265-62-9](/img/structure/B6532461.png)

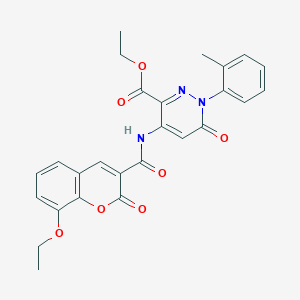

7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(furan-2-yl)-2-methyl-5-[(naphthalen-1-yl)methyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a naphthalene ring, and a thiazolo[4,5-d]pyridazin ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield a compound with a [1,3]thiazolo[4,5-b]pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan ring, naphthalene ring, and thiazolo[4,5-d]pyridazin ring contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation. The substituent enters exclusively the 5-position of the furan ring. Alkylation with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Scientific Research Applications

Antitumor Agents

This compound has been studied for its potential as an antitumor agent . The structure-activity relationship and in vivo studies of this compound and its analogs have shown promising results in the field of anti-breast cancer research .

Anti-Breast Cancer Agents

The compound has been identified as a new class of anti-breast cancer agents . The substitutions from the ring-opened lactone ring C of the compound are critical to the anti-tumor potency as well as the apparent tumor-tissue type selectivity .

Biomedical Applications

The compound F2347-1061 is recognized by the FDA for use in biomedical applications . It is used in the characterization and testing of Hyaluronan as starting materials intended for use in Biomedical and Tissue Engineered Medical Product Applications .

Tissue Engineering

F2347-1061 is used in tissue engineering, specifically in Tissue Engineered Medical Products (TEMPs) . .

Pharmaceutical Applications

F2347-1061 is suitable for use in pharmaceutical applications . Some characteristics of hyaluronan may be altered by processing techniques, such as cross-linking and sterilization, required for the production of a specific formulation or device .

Drug Delivery Devices

The compound is also used in drug delivery devices . The properties of fabricated forms of this polymer should be evaluated using test methods that are appropriate to ensure safety and efficacy .

properties

IUPAC Name |

7-(furan-2-yl)-2-methyl-5-(naphthalen-1-ylmethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c1-13-22-19-20(27-13)18(17-10-5-11-26-17)23-24(21(19)25)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJAUORNLOLVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-2-methyl-5-(naphthalen-1-ylmethyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid](/img/structure/B6532393.png)

![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532409.png)

![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide](/img/structure/B6532420.png)

![5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine](/img/structure/B6532425.png)

![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6532431.png)

![ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532436.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532449.png)

![methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532452.png)

![5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532482.png)

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-phenylethyl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532485.png)

![methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate](/img/structure/B6532489.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532492.png)